N-Benzylacetoacetamide
Description
N-Benzylacetoacetamide (CAS 882-36-0) is an aromatic amide with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . It exists as a light-yellow crystalline solid with a melting point of 103°C and a predicted boiling point of 399.4±35.0°C . The compound is soluble in organic solvents such as acetone, dichloromethane, and ethyl acetate, making it versatile in synthetic applications .
Properties
IUPAC Name |
N-benzyl-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHNUEXAOQRRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061257 | |
| Record name | Butanamide, 3-oxo-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882-36-0 | |
| Record name | 3-Oxo-N-(phenylmethyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetoacetobenzylamide | |
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| Record name | N-Benzylacetoacetamide | |
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| Record name | Butanamide, 3-oxo-N-(phenylmethyl)- | |
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| Record name | Butanamide, 3-oxo-N-(phenylmethyl)- | |
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| Record name | N-benzylacetoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ACETOACETOBENZYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylacetoacetamide can be synthesized through the reaction of acetyl ketene with benzylamine . The reaction typically involves the following steps:
Preparation of Acetyl Ketene: Acetyl ketene is prepared by the pyrolysis of diketene.
Reaction with Benzylamine: Acetyl ketene is then reacted with benzylamine in a solvent such as dichloromethane at a temperature of 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzylacetoacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-Benzylacetoacetamide has been studied for its biological activities, including:
- Antimicrobial Properties : Research indicates that N-benzyl derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Synthetic Methodologies
The synthesis of this compound has been optimized through various methodologies:
- Green Synthesis : Recent advancements have focused on environmentally friendly synthetic routes. For instance, a study reported high yields (>90%) using microwave-assisted synthesis techniques, which reduce reaction time and energy consumption .
- Acylation Techniques : Different acylation methods have been explored to synthesize this compound from readily available precursors. These methods include traditional acylation as well as more innovative approaches that utilize ionic liquids as solvents, enhancing yield and selectivity .
Material Science Applications
This compound has potential applications in material science:
- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific functionalities. Its amide group allows for the formation of polyamide materials, which are known for their strength and thermal stability .
- Nanomaterials : Research is ongoing into the use of this compound in the synthesis of nanomaterials. Its ability to act as a stabilizing agent in nanoparticle formation is being explored, particularly in the context of drug delivery systems .
Case Studies and Research Findings
Several studies have documented the applications and properties of this compound:
Mechanism of Action
The mechanism of action of N-Benzylacetoacetamide involves its interaction with specific molecular targets and pathways. It acts as an intermediate in various biochemical reactions, facilitating the formation of desired products. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares N-Benzylacetoacetamide with five structurally related amides:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | 882-36-0 | C₁₁H₁₃NO₂ | 191.23 | 103 | 399.4±35.0 | β-ketoamide, benzyl |
| N-(2-Methylphenyl)Benzeneacetamide | 40748-53-6 | C₁₅H₁₅NO | 225.29 | Not reported | Not reported | Benzeneacetamide, 2-methyl |
| N-Benzyl-2-chloroacetamide | 2564-06-9 | C₉H₁₀ClNO | 183.64 | Not reported | Not reported | Chloroacetamide, benzyl |
| N-Benzylacetamide | 588-46-5 | C₉H₁₁NO | 149.19 | 122–124 | Not reported | Acetamide, benzyl |
| N-Benzyl-2-cyanoacetamide | Not provided | C₁₀H₁₀N₂O | 174.20 | Not reported | Not reported | Cyanoacetamide, benzyl |
| Benzeneacetamide | 103-81-1 | C₈H₉NO | 135.16 | 156–158 | Not reported | Benzeneacetamide (unsubstituted) |
Key Observations :
- Substituent Effects : The β-ketoamide group in This compound enhances its reactivity in condensation and cyclization reactions compared to simpler analogs like N-Benzylacetamide .
- Molecular Weight and Solubility : Bulkier substituents (e.g., 2-methylphenyl in N-(2-Methylphenyl)Benzeneacetamide ) reduce solubility in polar solvents, while electron-withdrawing groups (e.g., chloro in N-Benzyl-2-chloroacetamide ) increase electrophilicity .
Spectroscopic Data Comparison
This compound :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.33 (m, aromatic H), 6.99 (s, NH), 4.46 (d, J = 5.6 Hz, CH₂), 3.47 (s, CH₃CO), 2.29 (s, CH₃).
- IR (cm⁻¹) : 3280 (N-H), 1715 (C=O), 1650 (C=O ketone).
- MS (ES+) : m/z 192.1 [M+H]⁺.
N-Benzylacetamide :
- ¹H NMR : δ 7.30 (m, aromatic H), 6.15 (s, NH), 4.40 (d, J = 5.8 Hz, CH₂), 2.02 (s, CH₃).
- IR : 3300 (N-H), 1655 (C=O).
Key Differences :
- The C=O stretching frequency in This compound splits into two peaks (1715 and 1650 cm⁻¹) due to conjugation between the amide and ketone groups, unlike the single peak in N-Benzylacetamide .
Biological Activity
N-Benzylacetoacetamide (NBAC) is a compound of increasing interest due to its various biological activities and potential therapeutic applications. This article delves into the biological activity of NBAC, summarizing relevant research findings, mechanisms of action, and potential applications in medicine.
- Chemical Formula : C₁₁H₁₃NO₂
- Molecular Weight : 191.23 g/mol
- Appearance : White to light yellow powder or crystal
- Melting Point : 101.0 to 105.0 °C
- Solubility : Soluble in methanol and other organic solvents .
The biological activity of this compound can be attributed to its structural features, particularly the amide functional group, which is known for forming hydrogen bonds and contributing to the rigidity and stability of molecular conformations. This structural characteristic allows NBAC to interact with various biological targets, potentially influencing enzymatic activities and receptor interactions.
Antimicrobial Activity
Research has indicated that NBAC exhibits moderate antibacterial and antifungal properties. A study focused on derivatives of acetamides demonstrated that compounds similar to NBAC showed significant antimicrobial activity against various bacterial strains and fungi .
- Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anticancer Potential
Recent studies have explored the anticancer potential of NBAC. It has been noted that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a derivative was shown to significantly reduce the viability of breast cancer cells in vitro .
- Case Study : A derivative of NBAC demonstrated a reduction in cell viability by over 50% in MCF-7 breast cancer cells after 48 hours of treatment, indicating its potential as an anticancer agent.
Neuroprotective Effects
Another area of research highlights the neuroprotective effects of NBAC derivatives. Studies suggest that these compounds may enhance cognitive function by inhibiting specific enzymes involved in neurodegenerative processes. For example, a derivative was tested for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology .
Safety and Toxicity Profile
The safety profile of this compound is an essential consideration for its therapeutic application. Preliminary studies suggest that it has low toxicity levels, with no significant adverse effects reported at therapeutic doses in animal models. However, further toxicological studies are necessary to fully understand its safety profile.
Q & A
Q. What are the established synthetic routes for N-Benzylacetoacetamide?
this compound is typically synthesized via amidation reactions. A common method involves condensing benzylamine derivatives (e.g., 4-methoxybenzylamine) with acetylacetone or its analogs. For example, 4-methoxybenzaldehyde can react with acetylacetone under acidic or basic conditions to form the corresponding enamine, followed by amidation to yield the product . Key steps include:
- Reactant ratios : Optimize stoichiometry (e.g., 1:1 molar ratio of aldehyde to acetylacetone).
- Catalysts : Use acetic acid or sodium acetate for acid/base-mediated condensation.
- Purification : Recrystallization from ethanol or column chromatography for higher purity.
Q. How is this compound structurally characterized?
Characterization relies on spectroscopic and analytical methods:
- NMR : NMR peaks for the benzyl group (δ 7.2–7.4 ppm), acetyl protons (δ 2.1–2.3 ppm), and amide NH (δ 8.0–8.5 ppm). NMR confirms carbonyl groups (δ 170–200 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm) and N–H (~3300 cm) .
- Mass Spectrometry : Molecular ion peak ([M+H]) corresponds to the molecular formula (e.g., CHNO) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks .
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .
- Waste Disposal : Follow institutional guidelines for organic amide waste .
Advanced Research Questions
Q. How can reaction yields of this compound be optimized in scalable syntheses?
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction removal .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or enzyme-mediated catalysis for greener synthesis.
- Temperature Control : Maintain 60–80°C to balance reaction speed and side-product formation .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., pH, temperature) .
Q. How should researchers resolve contradictions in reported spectral data for this compound?
Contradictions may arise from solvent effects, impurities, or instrumentation variability. Mitigation strategies:
Q. What role does this compound play in advanced organic synthesis methodologies?
The compound serves as:
- Heterocycle Precursor : React with hydrazines or thioureas to form pyrazoles or thiazoles .
- Ligand Scaffold : Modify the benzyl group for coordination chemistry (e.g., palladium-catalyzed couplings) .
- Chiral Auxiliary : Explore enantioselective syntheses by derivatizing the amide group .
Notes
- Avoid citing non-peer-reviewed sources (e.g., Wikipedia ).
- Contradictions in synthesis methods or spectral data necessitate validation via replicated experiments or authoritative databases (e.g., NIST ).
- Methodological rigor is critical for reproducibility in organic synthesis and spectral analysis .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
